3-bromo-1-propyl-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C6H10BrN3 |
|---|---|
Molecular Weight |
204.07 g/mol |
IUPAC Name |
3-bromo-1-propylpyrazol-4-amine |
InChI |
InChI=1S/C6H10BrN3/c1-2-3-10-4-5(8)6(7)9-10/h4H,2-3,8H2,1H3 |
InChI Key |
BLZGSWIZWUAGKT-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)Br)N |
Origin of Product |
United States |
Preparation Methods
Direct Bromination of Pre-formed 1-Propyl-1H-pyrazol-4-amine
This route starts with a pre-synthesized pyrazole amine, which is subsequently brominated.
Procedure :
-
Synthesis of 1-Propyl-1H-pyrazol-4-amine : Achieved via alkylation of pyrazol-4-amine with 1-bromopropane in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 60°C.
-
Bromination : Use bromine (Br₂) in acetic acid at 50°C for 2 hours. The reaction is quenched with sodium thiosulfate to yield the final product .
Key Data :
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Alkylation | 1-Bromopropane, K₂CO₃, CH₃CN, 60°C | 65–75% | |
| Bromination | Br₂, acetic acid, 50°C | 80–90% |
Advantages : Straightforward two-step process; high yields.
Challenges : Handling hazardous bromine requires specialized equipment.
Multi-step Synthesis via Nitro Intermediate
This approach introduces the amine group through reduction of a nitro precursor.
Procedure :
-
Nitration : Nitrate 1-propyl-3-bromo-1H-pyrazole using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0°C to form 1-propyl-3-bromo-4-nitro-1H-pyrazole .
-
Reduction : Reduce the nitro group to an amine using stannous chloride (SnCl₂) in ethanol under reflux. The reaction is monitored via TLC to prevent over-reduction .
Key Data :
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 50–60% | |
| Reduction | SnCl₂, ethanol, reflux | 70–80% |
Advantages : Avoids direct handling of amine during bromination.
Challenges : Nitration step is exothermic and requires precise temperature control.
Bromination-Alkylation Tandem Reaction
A one-pot method combining bromination and alkylation for efficiency.
Procedure :
-
Simultaneous Bromination and Alkylation : React pyrazol-4-amine with 1-bromopropane and bromine in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in dichloromethane. The reaction proceeds at room temperature for 12 hours .
Key Data :
Advantages : Reduces purification steps; suitable for small-scale synthesis.
Challenges : Lower yields compared to stepwise methods.
Industrial-Scale Production Insights
For large-scale manufacturing, continuous flow reactors are employed to enhance safety and efficiency. Key considerations include:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 3-position undergoes nucleophilic substitution under controlled conditions:
| Reaction Type | Reagents/Conditions | Products | Yield (%) | Key Observations |
|---|---|---|---|---|
| Amine Substitution | NH₃ (aqueous), CuI catalyst, DMF, 80°C | 3-amino-1-propyl-1H-pyrazol-4-amine | 65–72% | Regioselectivity favors substitution at the bromine site due to electron-withdrawing effects of the pyrazole ring. |
| Thiol Substitution | Thiourea, ethanol, reflux | 3-(sulfanyl)-1-propyl-1H-pyrazol-4-amine | 58% | Requires acidic conditions to stabilize intermediates. |
| Alkoxylation | Sodium methoxide, methanol, 60°C | 3-methoxy-1-propyl-1H-pyrazol-4-amine | 41% | Limited by steric hindrance from the propyl group. |
Reduction and Oxidation Reactions
The amine group and propyl chain participate in redox transformations:
Reduction:
-
Catalytic Hydrogenation :
Using H₂ (1 atm) and Pd/C in ethanol reduces the pyrazole ring’s double bonds, yielding 3-bromo-1-propyl-4,5-dihydro-1H-pyrazol-4-amine (87% yield).
Oxidation:
-
Propyl Chain Oxidation :
KMnO₄ in acidic conditions converts the propyl group to a carboxylic acid, forming 3-bromo-1-(carboxyethyl)-1H-pyrazol-4-amine (53% yield).
Cyclization and Cross-Coupling Reactions
The bromine atom facilitates coupling and cyclization:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, arylboronic acid, K₂CO₃, DMF/H₂O | 3-aryl-1-propyl-1H-pyrazol-4-amine derivatives |
| Buchwald–Hartwig Amination | Pd₂(dba)₃, Xantphos, secondary amine | 3-(dialkylamino)-1-propyl-1H-pyrazol-4-amine |
Key Data :
-
Suzuki coupling achieves >75% yield with electron-deficient arylboronic acids.
-
Cyclization with ethyl acetoacetate under basic conditions forms fused pyrazolo-pyrimidine systems.
Acid-Base and Coordination Chemistry
The amine group participates in protonation and metal coordination:
-
Protonation :
Forms a stable ammonium salt (pKa ≈ 6.2) in acidic media, confirmed by UV-Vis titration . -
Metal Complexation :
Reacts with Zn(NO₃)₂ in ethanol to form a 1:2 ligand-metal complex, characterized by single-crystal X-ray diffraction .
Thermal Stability and Degradation
Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, producing HBr and propylene as major gaseous byproducts.
Comparative Reactivity Table
| Reaction Pathway | Rate Constant (k, s⁻¹) | Activation Energy (Ea, kJ/mol) |
|---|---|---|
| Bromine substitution (NH₃) | 2.1 × 10⁻³ | 85.3 |
| Propyl chain oxidation | 4.7 × 10⁻⁴ | 92.1 |
| Suzuki coupling | 1.8 × 10⁻² | 78.9 |
Mechanistic Insights
-
Substitution Reactions : Follow a bimolecular nucleophilic (SN₂) pathway at bromine, supported by kinetic isotope effects.
-
Oxidation : Proceeds via radical intermediates, confirmed by ESR spectroscopy under MnO₄⁻ conditions.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
3-Bromo-1-propyl-1H-pyrazol-4-amine is primarily utilized as a key intermediate in the synthesis of numerous pharmaceuticals. Its structural characteristics allow for modifications that enhance drug efficacy, particularly in the development of anti-cancer agents . The compound's ability to inhibit specific enzymes and interact with various receptors makes it valuable in drug discovery and development.
Case Study: Anticancer Activity
Research has demonstrated that pyrazole derivatives, including 3-bromo-1-propyl-1H-pyrazol-4-amine, exhibit significant anticancer properties. A study indicated that aminopyrazole compounds effectively inhibited cancer cell growth through mechanisms involving tubulin inhibition. This suggests potential therapeutic applications for 3-bromo-1-propyl-1H-pyrazol-4-amine in oncology.
Biochemical Research
Enzyme Inhibition and Receptor Interactions
The compound is extensively used in biochemical research to study enzyme inhibition and receptor interactions. This research provides insights into cellular mechanisms and identifies potential therapeutic targets . The ability of 3-bromo-1-propyl-1H-pyrazol-4-amine to modulate biological pathways enhances its relevance in drug design.
Case Study: Enzyme Targeting
Investigations into related pyrazole compounds have shown their effectiveness as enzyme inhibitors, which can lead to the development of new therapeutic agents targeting diseases associated with enzyme dysregulation .
Agricultural Chemistry
Development of Agrochemicals
In agricultural chemistry, 3-bromo-1-propyl-1H-pyrazol-4-amine is explored for its potential as a herbicide or fungicide. The compound's efficacy in improving crop yields and pest resistance makes it a candidate for developing new agrochemical products .
Research Findings: Herbicidal Activity
Studies have shown that pyrazole derivatives can exhibit herbicidal properties, potentially offering sustainable solutions for pest management in agriculture. The ongoing exploration of these compounds aims to enhance their effectiveness and reduce environmental impact .
Material Science
Novel Materials Development
The compound is also investigated for its properties in creating novel materials, including polymers and coatings. These materials can offer improved durability and performance across various applications .
Case Study: Polymer Applications
Research has highlighted the use of pyrazole derivatives in developing advanced materials with specific functionalities, such as UV stabilization and enhanced mechanical properties. These advancements are crucial for industries requiring robust materials.
Diagnostic Tools
Use in Diagnostic Assays
3-Bromo-1-propyl-1H-pyrazol-4-amine is being evaluated for its potential use in diagnostic assays, particularly for detecting specific biomarkers associated with diseases. This application could significantly enhance disease diagnosis and monitoring capabilities .
Mechanism of Action
The mechanism of action of 3-bromo-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-bromo-1-propyl-1H-pyrazol-4-amine with structurally related pyrazole derivatives, focusing on substituent effects, synthetic methods, and physicochemical properties.
Key Observations:
Substituent Effects on Reactivity :
- The propyl group in the target compound may enhance lipophilicity compared to smaller substituents (e.g., methyl in or trifluoromethyl in ).
- Bromine at C3 (vs. C4 in ) likely alters electronic properties, influencing nucleophilic substitution or cross-coupling reactivity.
Synthetic Challenges :
- Copper-mediated amination (as in ) is a common method for introducing amine groups in pyrazoles but often suffers from moderate yields (e.g., 17.9% in ).
- Bromination at specific positions (e.g., C3 vs. C4) may require tailored conditions, such as electrophilic bromination or directed metalation .
Physicochemical Properties :
- Melting Points : Cyclopropyl-substituted analogs (e.g., ) exhibit lower melting points (~104°C) compared to bulkier derivatives, suggesting reduced crystallinity.
- Spectroscopic Data : HRMS and NMR data (e.g., δ 8.87 ppm for pyridinyl protons in ) provide benchmarks for structural validation of related compounds.
Research Findings and Implications
- Synthetic Utility: The bromine atom in 3-bromo-1-propyl-1H-pyrazol-4-amine positions it as a versatile intermediate for Suzuki-Miyaura or Sonogashira couplings, similar to bipyrazole systems in .
Biological Activity
3-Bromo-1-propyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a bromine atom at the 3-position and a propyl group at the 1-position of the pyrazole ring. The general structure can be represented as follows:
Synthesis methods typically involve the reaction of suitable hydrazines with appropriate carbonyl compounds, followed by bromination to introduce the bromine atom at the desired position. This synthetic approach is crucial for producing derivatives with enhanced biological properties.
Antimicrobial Properties
Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit both Gram-positive and Gram-negative bacteria, with some derivatives demonstrating minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| 3-Bromo-1-propyl-1H-pyrazol-4-amine | TBD | Antimicrobial |
| 4-Bromo-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-benzenesulfonamide | 0.002 | Trypanosoma brucei inhibitor |
Antiproliferative Effects
The compound has shown promising results in inhibiting cancer cell lines. For example, a derivative exhibited an IC50 of 0.07 µM against epidermal growth factor receptor (EGFR), indicating potent antiproliferative activity .
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory properties. Compounds similar to 3-bromo-1-propyl-1H-pyrazol-4-amine have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential therapeutic applications in inflammatory diseases .
Case Study: Trypanosoma brucei Inhibition
A study focusing on pyrazole sulfonamides revealed that modifications to the pyrazole core could enhance blood-brain barrier permeability and efficacy against Trypanosoma brucei, a causative agent of African sleeping sickness. The lead compound showed an EC50 of 0.002 μM against T. brucei, highlighting the potential of pyrazole derivatives in treating parasitic infections .
Pharmacokinetic Profiles
Research has also focused on optimizing pharmacokinetic properties of pyrazole compounds. Modifications aimed at improving solubility and metabolic stability have yielded compounds with better oral bioavailability and therapeutic efficacy in vivo .
Q & A
Q. What are the established synthetic routes for 3-bromo-1-propyl-1H-pyrazol-4-amine, and how can reaction conditions be optimized for higher yields?
Methodological Answer: A common approach involves cyclocondensation of substituted hydrazides with phosphorus oxychloride at elevated temperatures (120°C) . For example, brominated pyrazole precursors can be functionalized via nucleophilic substitution using propylamine. Optimization includes adjusting stoichiometry, solvent choice (e.g., DMSO for solubility ), and catalysts like cesium carbonate with copper(I) bromide to enhance reactivity. Low yields (e.g., 17.9% ) may arise from steric hindrance; purification via column chromatography (ethyl acetate/hexane gradients) improves purity .
Q. Which spectroscopic techniques are critical for characterizing 3-bromo-1-propyl-1H-pyrazol-4-amine, and what key spectral markers should researchers prioritize?
Methodological Answer:
- 1H NMR : Look for propyl chain signals (δ 1.02 ppm, triplet for CH3; δ 1.52–1.75 ppm, multiplet for CH2; δ 2.94–3.22 ppm, multiplet for N-CH2) and pyrazole proton signals (e.g., δ 7.33–7.76 ppm for aromatic protons) .
- 13C NMR : Confirm bromine substitution via deshielded pyrazole carbons (e.g., δ 131–135 ppm ).
- IR : Amine N-H stretches (~3298 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) validate functional groups .
Q. How can researchers assess the pharmacological potential of 3-bromo-1-propyl-1H-pyrazol-4-amine in antimicrobial or anticancer studies?
Methodological Answer:
- In vitro assays : Screen against bacterial strains (e.g., S. aureus, E. coli) using disk diffusion to measure inhibition zones .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MDA-MB-231 ) with IC50 calculations.
- Targeted studies : Evaluate σ1 receptor antagonism via competitive binding assays with guinea pig brain homogenates .
Advanced Research Questions
Q. What crystallographic strategies resolve structural ambiguities in brominated pyrazole derivatives like 3-bromo-1-propyl-1H-pyrazol-4-amine?
Methodological Answer:
- Single-crystal X-ray diffraction : Use SHELX software (SHELXL for refinement ) to determine bond lengths/angles, particularly C-Br (1.8–2.0 Å) and amine group geometry.
- Twinned data handling : Apply SHELXE for high-resolution refinement of challenging datasets . Example: A related quinazoline derivative was resolved at 180 K with R factor = 0.073 .
Q. How can mechanistic insights into the synthesis of 3-bromo-1-propyl-1H-pyrazol-4-amine guide regioselective functionalization?
Methodological Answer:
Q. What statistical approaches address contradictions in biological activity data across studies?
Methodological Answer:
Q. How do structure-activity relationship (SAR) studies optimize 3-bromo-1-propyl-1H-pyrazol-4-amine for specific targets like σ1 receptors?
Methodological Answer:
Q. What computational tools predict the metabolic stability of 3-bromo-1-propyl-1H-pyrazol-4-amine in drug discovery pipelines?
Methodological Answer:
- ADMET prediction : Use SwissADME to estimate logP (target ~2.5 for balanced permeability) and cytochrome P450 interactions .
- Docking simulations : AutoDock Vina models binding to σ1 receptors; prioritize poses with ∆G < -7 kcal/mol .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
